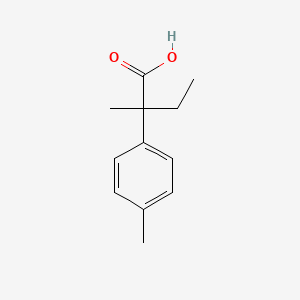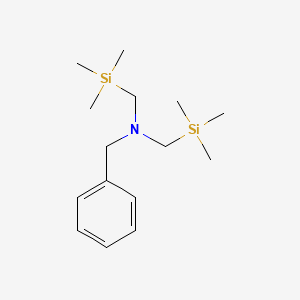
Pulmozyme
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pulmozyme, also known as dornase alfa, is a recombinant human deoxyribonuclease I (rhDNase) enzyme. It is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound works by breaking down extracellular DNA in the mucus, thereby reducing its viscosity and helping patients clear mucus from their lungs more effectively .
准备方法
Synthetic Routes and Reaction Conditions: Pulmozyme is produced using recombinant DNA technology. The gene encoding human deoxyribonuclease I is inserted into Chinese hamster ovary (CHO) cells, which are then cultured to produce the enzyme. The enzyme is secreted into the culture medium, from which it is purified .
Industrial Production Methods: The industrial production of this compound involves several steps:
Gene Cloning: The human deoxyribonuclease I gene is cloned into an expression vector.
Cell Culture: The recombinant vector is introduced into CHO cells, which are cultured in bioreactors.
Protein Expression: The CHO cells express and secrete the enzyme into the culture medium.
Purification: The enzyme is purified from the culture medium using techniques such as chromatography.
Formulation: The purified enzyme is formulated into a solution suitable for inhalation.
化学反应分析
Pulmozyme, being a protein enzyme, primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction it catalyzes is the hydrolysis of extracellular DNA. This reaction involves the cleavage of phosphodiester bonds in DNA, resulting in the formation of smaller DNA fragments .
Common Reagents and Conditions:
Reagents: The primary reagent is the enzyme itself, dornase alfa.
Conditions: The reaction occurs in the presence of extracellular DNA, typically found in the mucus of cystic fibrosis patients.
Major Products:
科学研究应用
Pulmozyme has several scientific research applications, including:
Cystic Fibrosis Treatment: It is widely used to manage cystic fibrosis by reducing mucus viscosity and improving lung function
Cancer Research: Recent studies have explored its potential in inhibiting lung metastases in murine models of melanoma by degrading extracellular DNA in the tumor microenvironment.
Inflammation Research: this compound has been studied for its role in reducing inflammation by breaking down neutrophil extracellular traps (NETs), which are composed of extracellular DNA.
Drug Delivery Research: Its ability to reduce mucus viscosity makes it a candidate for improving the delivery of other inhaled medications.
作用机制
Pulmozyme exerts its effects by cleaving extracellular DNA present in the mucus of cystic fibrosis patients. The enzyme hydrolyzes the DNA into smaller fragments, reducing the viscosity and elasticity of the mucus. This action facilitates the clearance of mucus from the lungs, thereby improving pulmonary function and reducing the risk of respiratory infections .
Molecular Targets and Pathways:
Target: Extracellular DNA in the mucus.
Pathway: The enzyme cleaves phosphodiester bonds in the DNA, resulting in the breakdown of long DNA strands into smaller fragments
相似化合物的比较
Pulmozyme is unique in its specific action on extracellular DNA. Similar compounds include:
Tigerase: A biosimilar of dornase alfa, developed for the treatment of cystic fibrosis. .
N-acetylcysteine: Another mucolytic agent used to reduce mucus viscosity, but it works by breaking disulfide bonds in mucus glycoproteins rather than cleaving DNA.
Uniqueness of this compound:
属性
CAS 编号 |
143831-71-4 |
|---|---|
分子式 |
C11H15N7O5 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




